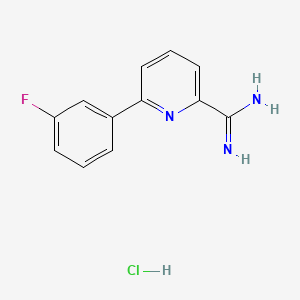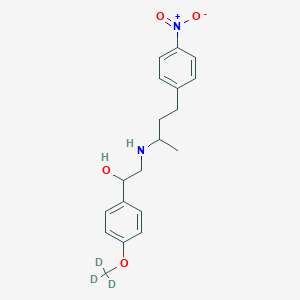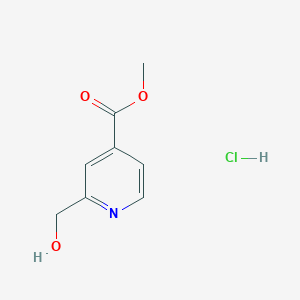
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(hydroxymethyl)isonicotinate hydrochloride: is a chemical compound with the molecular formula C8H9NO3·HCl It is a derivative of isonicotinic acid and is characterized by the presence of a methyl ester group and a hydroxymethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)isonicotinate typically involves the reaction of methyl isonicotinate with ammonium peroxodisulfate in the presence of sulfuric acid. The reaction is carried out in methanol under reflux conditions until the starting material is consumed .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of methyl 2-(carboxymethyl)isonicotinate.
Reduction: Formation of methyl 2-(aminomethyl)isonicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological systems. It can be used as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(hydroxymethyl)isonicotinate hydrochloride is not well-documented. based on its chemical structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The hydroxymethyl group may play a role in binding to specific enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl isonicotinate: Similar in structure but lacks the hydroxymethyl group.
Methyl 6-(hydroxymethyl)picolinate: Similar in structure but with the hydroxymethyl group at a different position on the pyridine ring.
Uniqueness: Methyl 2-(hydroxymethyl)isonicotinate hydrochloride is unique due to the presence of both a methyl ester group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C8H10ClNO3 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
methyl 2-(hydroxymethyl)pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-9-7(4-6)5-10;/h2-4,10H,5H2,1H3;1H |
Clé InChI |
RPYDVCLVYDQERB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC=C1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
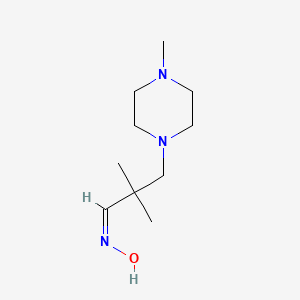
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
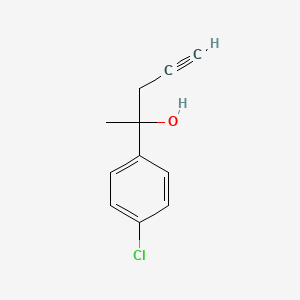
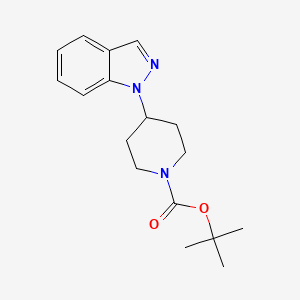
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
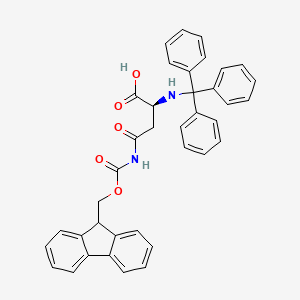
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
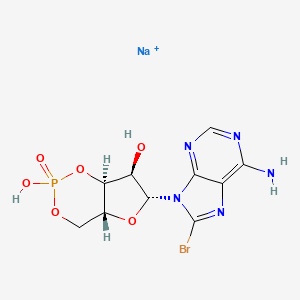

![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
